Cinnamylamine

Beschreibung

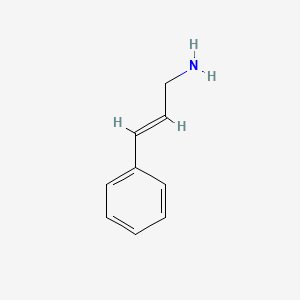

Cinnamylamine (C₉H₁₁N) is an aromatic primary amine (APA) with a phenyl group attached to an allylamine chain. It is a versatile intermediate in synthesizing pharmaceuticals (e.g., the antifungal agent naftifine), agrochemicals, polymers, and dyes . Industrially, this compound has been synthesized via chemical routes using cinnamaldehyde, cinnamyl alcohol, or cinnamonitrile as precursors under high-temperature, high-pressure conditions with metal catalysts . However, recent advances in biocatalytic synthesis using engineered Escherichia coli have enabled efficient, mild, and sustainable production, achieving yields up to 1.2 g/L (9 mM) .

Key enzymes in its biosynthesis include carboxylic acid reductase (ncCAR) from Neurospora crassa, which converts cinnamic acid to cinnamaldehyde, and ω-transaminase (OATA) from Ochrobactrum anthropi, which aminates cinnamaldehyde to this compound . Metabolic engineering strategies, such as promoter optimization (e.g., replacing PT7 with P1,6) and knockout of transcription factor arcA, have resolved metabolic imbalances caused by toxic aldehyde intermediates, enhancing NADPH/ATP supply and enzyme activity .

Eigenschaften

IUPAC Name |

(E)-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAFNSMYPSHCBK-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4335-60-8, 4360-51-4 | |

| Record name | Cinnamylamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMYLAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cinnamylamine can be synthesized through various methods. One common approach involves the conversion of cinnamaldehyde to this compound using ω-aminotransferase from Chromobacterium violaceum. This enzyme has high activity in converting cinnamaldehyde to this compound . Another method involves the biocatalytic synthesis using carboxylic acid reductase from Neurospora crassa and ω-transaminase from Ochrobactrum anthropi .

Industrial Production Methods

In industrial settings, this compound is often produced using engineered Escherichia coli strains. These strains are metabolically engineered to optimize the production of this compound from cinnamic acid. The process involves the use of carboxylic acid reductase and phosphopantetheinyl transferase to convert cinnamic acid to cinnamaldehyde, followed by the conversion to this compound using ω-aminotransferase .

Analyse Chemischer Reaktionen

Types of Reactions

Cinnamylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative Mizoroki–Heck reaction, which involves the coupling of this compound with aryl boronic acids under mild conditions .

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions include various substituted cinnamylamines and cinnamyl alcohols. For example, the oxidative Mizoroki–Heck reaction yields unsymmetrical 3,3-diarylallylamine derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Cinnamylamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of antifungal agents such as naftifine , which is effective against infections caused by fungi like Tinea and Trichophyton species. Additionally, this compound derivatives are involved in synthesizing analgesics and other therapeutic agents:

| Compound | Application |

|---|---|

| Naftifine | Antifungal treatment |

| Flupirtine | Analgesic (pain relief) |

| Furosemide | Diuretic (treatment for edema) |

| Dulutgravir | Anti-HIV drug |

This compound's structure allows it to act as a pharmacophore, making it a valuable building block in medicinal chemistry. Recent studies have demonstrated its potential in developing new drugs with improved efficacy against various diseases .

Agricultural Applications

In the agricultural sector, this compound and its derivatives are explored for their roles as pesticides and herbicides. The compound's ability to interact with biological systems makes it a candidate for developing environmentally friendly pest control agents. Research indicates that certain this compound derivatives exhibit insecticidal properties, which can be harnessed to create safer agricultural practices .

Material Science Applications

This compound is also significant in material science, particularly in the synthesis of polymers and dyes. The compound can be used to create functional materials with specific properties, such as increased thermal stability and enhanced mechanical strength. Its incorporation into polymer matrices can lead to the development of advanced materials suitable for various industrial applications .

Biocatalytic Synthesis

Recent advancements in metabolic engineering have facilitated the biocatalytic synthesis of this compound from renewable resources. For instance, engineered strains of Escherichia coli have been optimized to produce high yields of this compound through biosynthetic pathways involving key enzymes such as ω-aminotransferases. This method not only enhances yield but also reduces reliance on traditional chemical synthesis methods:

| Parameter | Value |

|---|---|

| Yield of this compound | 523.15 mg/L |

| Conversion Rate | 90% (from cinnamic acid) |

| Reaction Time | 4 hours |

This biocatalytic approach emphasizes the potential for sustainable production methods in the chemical industry .

Case Study 1: Metabolic Engineering for this compound Production

A study focused on optimizing E. coli strains demonstrated that genetic modifications could significantly enhance the production of this compound. By overexpressing specific genes related to NADPH and ATP metabolism, researchers achieved a conversion rate exceeding 90%, showcasing the effectiveness of metabolic engineering in improving yields .

Case Study 2: Synthesis of Antifungal Agents

Research into the synthesis pathways involving this compound has led to the development of novel antifungal agents that show promise against resistant strains of fungi. The strategic incorporation of this compound into drug formulations has resulted in improved therapeutic profiles compared to existing treatments .

Wirkmechanismus

The mechanism of action of cinnamylamine involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for transaminase enzymes, facilitating the conversion of cinnamaldehyde to this compound. This reaction is crucial for the biosynthesis of bioactive compounds .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Cinnamylamine, an aromatic amine derived from L-phenylalanine, has garnered attention for its potential biological activities, particularly in pharmacology and antimicrobial applications. This article explores the various aspects of this compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Biosynthesis

This compound is primarily synthesized through chemical methods; however, recent advancements in metabolic engineering have led to successful biosynthesis using engineered strains of Escherichia coli. A notable study demonstrated the conversion of cinnamic acid to this compound using the enzyme ω-aminotransferase from Chromobacterium violaceum, achieving a yield of 523.15 mg/L after optimization of fermentation conditions .

Table 1: Summary of this compound Synthesis Methods

| Method | Source/Enzyme | Yield (mg/L) | Reference |

|---|---|---|---|

| Chemical Synthesis | Various chemical reagents | Variable | N/A |

| Biosynthesis | E. coli with Cv-ωTA | 523.15 |

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties. A study synthesized a series of cinnamic acid derivatives, including cinnamylamines, and tested their antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Among the compounds tested, several exhibited significant bioactivity, indicating potential applications in treating bacterial infections .

Table 2: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µM) | Target Strain |

|---|---|---|

| 4-isopropylbenzylcinnamide | 458.15 | S. aureus |

| Decyl cinnamate | 550.96 | S. epidermidis |

| Benzyl cinnamate | 537.81 | P. aeruginosa |

The biological activity of this compound is partially attributed to its interaction with monoamine oxidases (MAO), particularly MAO B, which plays a role in neurotransmitter metabolism. Studies indicate that cinnamylamines are efficient substrates for MAO B, making them valuable for assessing enzyme activity in various biological contexts . The kinetic parameters for E-cinnamylamine with MAO B were reported to be favorable, suggesting its utility in pharmacological assays.

Table 3: Kinetic Parameters for this compound with MAO B

| Parameter | Value |

|---|---|

| Km (mM) | Similar to MAO A |

| Vmax | High |

Case Studies

- Antifungal Applications : Cinnamylamines have been explored as antifungal agents due to their structural similarity to known antifungal compounds like naftifine. Their effectiveness against dermatophytes opens avenues for developing new antifungal therapies .

- Pharmacological Research : The structural motif of cinnamylamines is present in several FDA-approved drugs, highlighting their significance in drug design and development . Research continues to explore modifications that enhance their pharmacokinetic properties.

Q & A

Q. Advanced Research Focus

- Mechanistic Studies : Use 1H-NMR to track reaction intermediates, such as oxidation of α-hydrogens in this compound derivatives .

- Dosage-Response Analysis : Quantify IC50/EC50 values for antioxidant activity using standardized bioassays and negative/positive controls .

- Structural-Activity Relationships (SAR) : Compare this compound derivatives (e.g., N-Bus-aziridines) to identify functional groups critical for catalytic efficiency .

What are the best practices for reporting this compound research to ensure reproducibility?

Q. Basic Research Focus

- Data Transparency : Disclose reagent sources (e.g., ThermoFisher HPLC), buffer compositions (e.g., 20 mM Tris-HCl), and strain genotypes (e.g., E. coli S003-S008) .

- Spectral Validation : Provide full 1H-NMR spectra (4.7–3.8 ppm region) and SDS-PAGE gels for protein expression verification .

- Ethical Compliance : Adhere to ICMJE standards for chemical safety data (e.g., toxicity, storage conditions) .

How can researchers address gaps in this compound’s metabolic pathways using mixed-methods approaches?

Q. Advanced Research Focus

- Multi-Omics Integration : Combine RNA-seq (transcriptome), HPLC (metabolite quantification), and proteomics to map rate-limiting steps in this compound biosynthesis .

- Contradiction Mapping : Use iterative cycles of data collection and analysis to identify overlooked variables (e.g., carbon source effects on arcA regulation) .

- Cross-Study Validation : Replicate findings using alternative models (e.g., S. cerevisiae) and compare pathway fluxes via 13C metabolic flux analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.